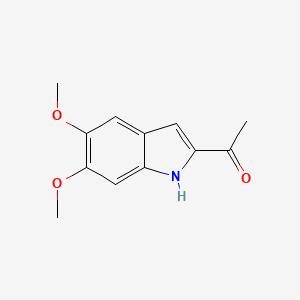![molecular formula C7H16Cl2N2 B13917505 2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13917505.png)
2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride is a bicyclic organic compound with the molecular formula C7H14N2. It is a derivative of 2,5-diazabicyclo[4.2.0]octane, where a methyl group is attached to the second carbon atom. This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-diaminobutane with formaldehyde and a methylating agent. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a modulator of biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a modulator of enzyme activity by binding to active sites or allosteric sites. The compound can also influence cellular pathways by altering the function of key proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diazabicyclo[4.2.0]octane
- 1,4-Diazabicyclo[2.2.2]octane
- 2-Methyl-1,4-diazabicyclo[2.2.2]octane
Uniqueness
2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride is unique due to its specific structural features and reactivity. The presence of the methyl group at the second carbon atom enhances its stability and reactivity compared to its analogs. This compound also exhibits distinct catalytic properties, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C7H16Cl2N2 |
|---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
2-methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-4-8-6-2-3-7(6)9;;/h6-8H,2-5H2,1H3;2*1H |
InChI Key |
HVGOESCUNGJJQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2C1CC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



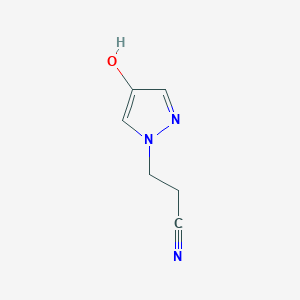
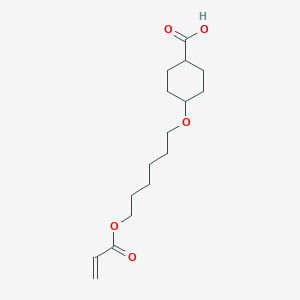
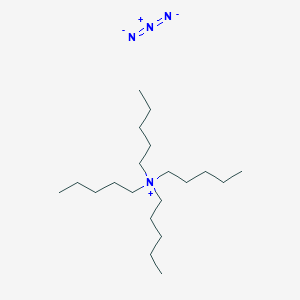
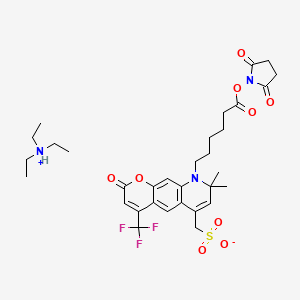
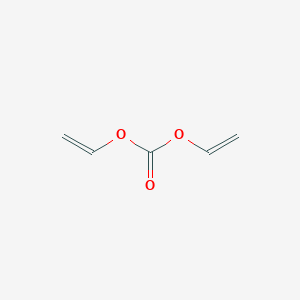
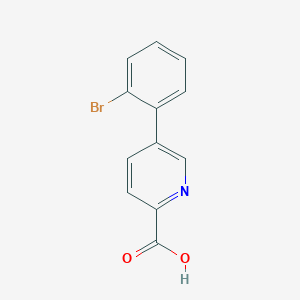
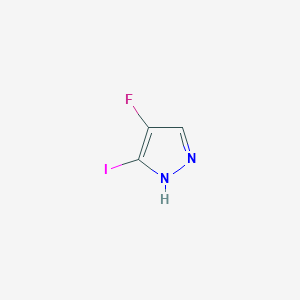
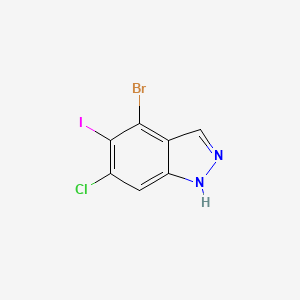

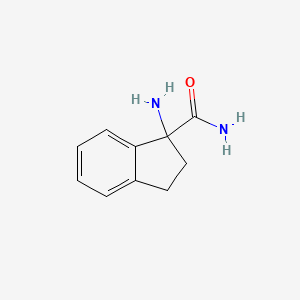
![tert-butyl 8'-bromo-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B13917521.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B13917529.png)
